molecular formula C11H11N3O2S B11179298 N,N-bis(cyanomethyl)-4-methylbenzenesulfonamide

N,N-bis(cyanomethyl)-4-methylbenzenesulfonamide

Cat. No.: B11179298
M. Wt: 249.29 g/mol
InChI Key: YFOCQIRNFSISMK-UHFFFAOYSA-N
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Description

N,N-bis(cyanomethyl)-4-methylbenzenesulfonamide is an organic compound with the molecular formula C12H11N3O2S. It is a derivative of benzenesulfonamide, featuring two cyanomethyl groups attached to the nitrogen atom. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-bis(cyanomethyl)-4-methylbenzenesulfonamide typically involves the reaction of 4-methylbenzenesulfonamide with bromoacetonitrile in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like tetrahydrofuran (THF) at room temperature. The product is then purified using column chromatography on silica gel with a mixture of ethyl acetate and hexane .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

N,N-bis(cyanomethyl)-4-methylbenzenesulfonamide can undergo various chemical reactions, including:

    Nucleophilic substitution: The cyanomethyl groups can participate in nucleophilic substitution reactions, forming new carbon-nitrogen bonds.

    Oxidation and reduction: The compound can be oxidized or reduced under appropriate conditions, leading to the formation of different functional groups.

    Cyclization: The presence of the cyanomethyl groups allows for cyclization reactions, forming heterocyclic compounds.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base like sodium hydride.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed

    Nucleophilic substitution: Formation of N-alkyl or N-acyl derivatives.

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of primary or secondary amines.

Scientific Research Applications

N,N-bis(cyanomethyl)-4-methylbenzenesulfonamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N,N-bis(cyanomethyl)-4-methylbenzenesulfonamide involves its ability to interact with various molecular targets. The cyanomethyl groups can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to inhibition or modification of their activity. This interaction can affect various biochemical pathways, depending on the specific target .

Comparison with Similar Compounds

Similar Compounds

    N,N-bis(cyanomethyl)trifluoromethanesulfonamide: Similar structure but with a trifluoromethanesulfonyl group instead of a methyl group.

    N,N-bis(cyanomethyl)amines: Compounds with similar cyanomethyl groups but different substituents on the nitrogen atom.

Uniqueness

N,N-bis(cyanomethyl)-4-methylbenzenesulfonamide is unique due to the presence of the 4-methylbenzenesulfonamide moiety, which imparts specific chemical and physical properties. This makes it a valuable compound for various synthetic and research applications .

Properties

Molecular Formula

C11H11N3O2S

Molecular Weight

249.29 g/mol

IUPAC Name

N,N-bis(cyanomethyl)-4-methylbenzenesulfonamide

InChI

InChI=1S/C11H11N3O2S/c1-10-2-4-11(5-3-10)17(15,16)14(8-6-12)9-7-13/h2-5H,8-9H2,1H3

InChI Key

YFOCQIRNFSISMK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(CC#N)CC#N

Origin of Product

United States

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